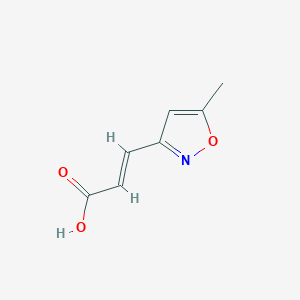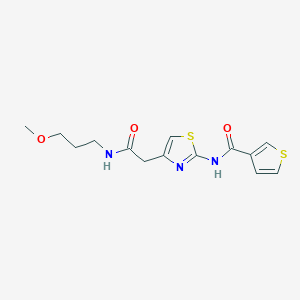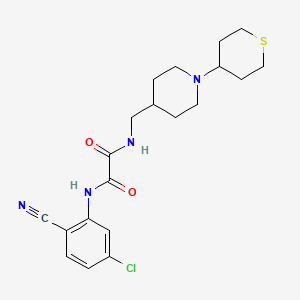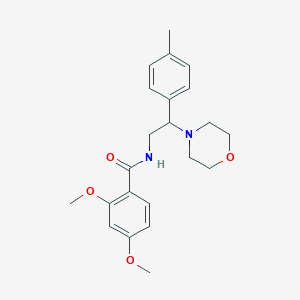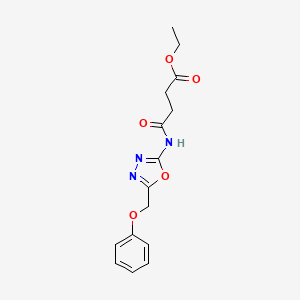
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate (referred to as EOPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOPB is a synthetic compound that belongs to the oxadiazole family of compounds. It has been studied for its potential use in medicinal chemistry, specifically as an anti-cancer agent.
Applications De Recherche Scientifique
Novel Urease Inhibitors
Research led by Nazir et al. (2018) focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, which include derivatives similar in structure to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate. These compounds exhibited potent inhibitory activity against the urease enzyme, suggesting their potential as valuable therapeutic agents. The study's in vitro and in silico analyses underline their significance in drug design programs due to their competitive inhibition characteristics and mild cytotoxicity towards cell membranes Nazir et al., 2018.
Synthesis Routes and Reactivity
Elnagdi et al. (1988) explored new synthetic routes to 1,3,4‐oxadiazoles and related compounds, providing foundational knowledge on the reactivity of similar ethyl oxadiazolyl acetates towards a variety of electrophilic reagents. This research contributes to the understanding of the chemical behavior and potential applications of compounds like this compound in synthesizing more complex molecules Elnagdi et al., 1988.
Antidiabetic Agents
Another study by Nazir et al. (2018) on indole-based hybrid oxadiazole scaffolds, including structures related to this compound, revealed their potential as antidiabetic agents. These compounds demonstrated significant inhibitory activity against the α-glucosidase enzyme, suggesting their utility in developing new treatments for diabetes. The research highlights the compounds' low cytotoxicity and strong inhibition potential, making them promising candidates for further investigation as antidiabetic medications Nazir et al., 2018.
Antibacterial Properties
Kakanejadifard et al. (2013) synthesized Schiff base compounds structurally related to this compound, demonstrating notable antibacterial activities against both gram-positive and gram-negative bacteria. The study underscores the therapeutic potential of such compounds, especially given the growing need for new antimicrobials in the face of antibiotic resistance Kakanejadifard et al., 2013.
Propriétés
IUPAC Name |
ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHITPGYOMMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)
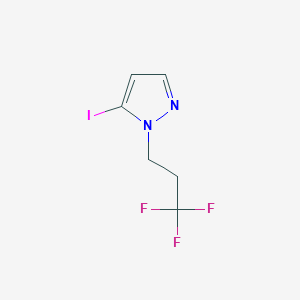
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
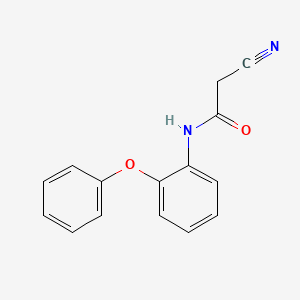

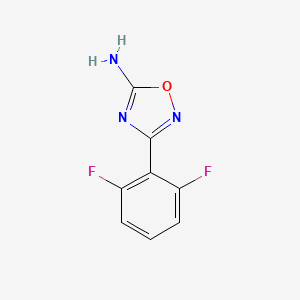
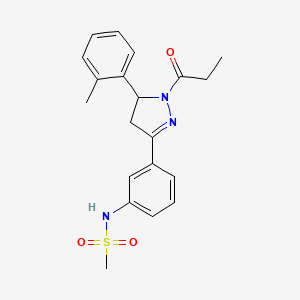
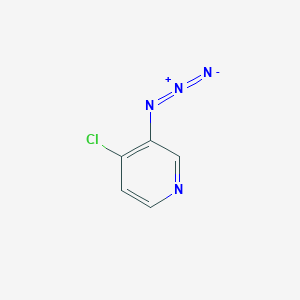

![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)
